molecular formula C6H15N3O2S B13226349 3-Amino-N-ethyl-N-methylazetidine-1-sulfonamide

3-Amino-N-ethyl-N-methylazetidine-1-sulfonamide

Cat. No.: B13226349
M. Wt: 193.27 g/mol
InChI Key: TWAGYDVLTGGAQK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Amino-N-ethyl-N-methylazetidine-1-sulfonamide typically involves the reaction of azetidine derivatives with sulfonamide reagents. . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to maintain consistency and efficiency. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the compound meets the required purity standards for research and industrial applications .

Chemical Reactions Analysis

3-Amino-N-ethyl-N-methylazetidine-1-sulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Amino-N-ethyl-N-methylazetidine-1-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-N-ethyl-N-methylazetidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to competitive inhibition . This inhibition can disrupt essential biochemical pathways, resulting in the compound’s antibacterial or antifungal effects.

Comparison with Similar Compounds

3-Amino-N-ethyl-N-methylazetidine-1-sulfonamide can be compared with other sulfonamide derivatives, such as:

Properties

Molecular Formula

C6H15N3O2S

Molecular Weight

193.27 g/mol

IUPAC Name

3-amino-N-ethyl-N-methylazetidine-1-sulfonamide

InChI

InChI=1S/C6H15N3O2S/c1-3-8(2)12(10,11)9-4-6(7)5-9/h6H,3-5,7H2,1-2H3

InChI Key

TWAGYDVLTGGAQK-UHFFFAOYSA-N

Canonical SMILES

CCN(C)S(=O)(=O)N1CC(C1)N

Origin of Product

United States

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